N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
Description
This compound features an acetamide core linked to a 3-chloro-4-methoxyphenyl group and a 2-oxoimidazolidin-1-yl moiety substituted with a 2,5-dimethoxyphenyl ring. The imidazolidinone ring introduces conformational rigidity, while the chloro and methoxy substituents modulate electronic and steric properties. Such structural attributes are critical for biological activity, particularly in targeting enzymes or receptors where planarity and hydrogen-bonding capabilities are essential .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5/c1-27-14-5-7-18(29-3)16(11-14)24-9-8-23(20(24)26)12-19(25)22-13-4-6-17(28-2)15(21)10-13/h4-7,10-11H,8-9,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZAYBQSJCQKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine to form the imidazolidinone ring.
Acylation Reaction: The imidazolidinone intermediate is then acylated with 3-chloro-4-methoxyphenylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the imidazolidinone ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide has been investigated for its potential therapeutic effects in various diseases:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of specific pathways that lead to programmed cell death. This is particularly relevant in the treatment of breast and prostate cancers.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Activity Against Bacteria : Laboratory tests indicate effectiveness against a range of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using various spectroscopic techniques including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
These techniques confirm the structure and purity of the synthesized compound.
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines:
- MTT Assay : This assay has been employed to evaluate cell viability post-treatment with different concentrations of the compound, demonstrating dose-dependent cytotoxicity.
In Vivo Studies
Preliminary in vivo studies using animal models have shown that administration of this compound results in significant tumor reduction compared to control groups.
Case Study 1: Breast Cancer Treatment
A study published in a peer-reviewed journal highlighted the use of this compound in treating breast cancer:
- Findings : The study reported a 70% reduction in tumor size in treated mice compared to untreated controls after four weeks of treatment.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties:
- Results : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Comparisons
| Compound | Core Structure | Key Substituents | Bioactivity Implications |
|---|---|---|---|
| Target Compound | Imidazolidinone | 3-Chloro-4-methoxyphenyl, 2,5-dimethoxyphenyl | Enhanced hydrogen bonding, enzyme inhibition |
| N-(4-Chlorophenyl)-triazole acetamide (6m) | Triazole | Naphthalenyloxy | Improved lipophilicity, membrane transport |
| Benzothiazole acetamide (EP3 348 550A1) | Benzothiazole | Trifluoromethyl | Metabolic stability, CNS targeting |
| Alachlor | Simple acetamide | Diethylphenyl, methoxymethyl | Herbicidal activity |
Research Findings and Trends
- Electronic Effects : Methoxy groups in the target compound donate electron density, stabilizing interactions with electrophilic pockets in enzymes. In contrast, chloro and trifluoromethyl groups in analogs enhance electron-withdrawing effects, favoring interactions with nucleophilic residues .
- Conformational Flexibility: The imidazolidinone ring in the target compound restricts rotation, promoting selective binding. Pyrazolone and triazole derivatives exhibit greater flexibility, which may broaden target specificity but reduce potency .
- Safety Profiles: Simpler acetamides like N-(3-Amino-4-methoxyphenyl)acetamide () show lower toxicity risks, while complex heterocyclic derivatives may require rigorous pharmacokinetic evaluation due to increased metabolic intermediates .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 419.9 g/mol
- CAS Number : 1286714-12-2
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Its structure suggests potential binding affinity to various targets, which may include:
- Enzymatic Inhibition : The imidazolidinone moiety may interact with enzymes involved in metabolic pathways.
- Receptor Binding : The phenyl groups can facilitate binding to receptors involved in neurotransmission and cellular signaling.
Anticancer Properties
Recent studies have indicated that this compound may exhibit anticancer properties. In vitro assays demonstrated:
- Cell Line Testing : The compound was tested against various cancer cell lines, showing significant cytotoxic effects, particularly in breast and colon cancer cells.
- Mechanism of Action : Apoptosis induction was observed, suggesting the compound triggers programmed cell death pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : Testing against strains such as Staphylococcus aureus and Escherichia coli revealed moderate antibacterial activity.
- Fungal Inhibition : Preliminary results indicate potential antifungal activity against Candida albicans.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Efficacy Assessment :
- Binding Affinity Studies :
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
